molecular formula C11H14O B15226536 2,5-Dimethyl-benzenepropanal CAS No. 41496-44-0

2,5-Dimethyl-benzenepropanal

Cat. No.: B15226536
CAS No.: 41496-44-0
M. Wt: 162.23 g/mol
InChI Key: FEONHQQIHJWJPS-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)propanal is an organic compound with the molecular formula C₁₁H₁₄O. It is an aldehyde with a propanal group attached to a 2,5-dimethylphenyl ring. This compound is known for its applications in various fields, including organic synthesis and the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,5-Dimethylphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired aldehyde.

Another method involves the Grignard reaction, where 2,5-dimethylbenzyl chloride reacts with magnesium to form the Grignard reagent. This reagent is then treated with propanal to produce 3-(2,5-dimethylphenyl)propanal.

Industrial Production Methods

In industrial settings, the production of 3-(2,5-dimethylphenyl)propanal often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions:

Reagent/ConditionsProductMechanismReference
KMnO<sub>4</sub> (acidic)2,5-Dimethyl-benzenepropanoic acidCleavage of C–H bond adjacent to carbonyl, forming carboxylic acid
CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>)Same as aboveElectrophilic oxidation

Oxidation typically proceeds quantitatively under acidic conditions, with the methyl groups stabilizing intermediates through hyperconjugation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

Reagent/ConditionsProductSelectivityReference
LiAlH<sub>4</sub> (anhydrous ether)3-(2,5-Dimethylphenyl)propan-1-olComplete reduction to alcohol
NaBH<sub>4</sub> (ethanol)Same as aboveModerate yield (70–80%)

Steric hindrance from the methyl groups marginally slows reduction kinetics compared to unsubstituted analogs .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines:

Reaction TypeReagent/ConditionsProductNotesReference
Grignard AdditionRMgX (R = alkyl/aryl)3-(2,5-Dimethylphenyl)pentanol derivativesStereoselectivity influenced by methyl substituents
Condensation with AminesNH<sub>2</sub>R (e.g., hydrazine)Schiff basespH-dependent kinetics

For Grignard reactions, the bulky methyl groups direct nucleophiles to attack the less hindered face of the aldehyde.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes halogenation or sulfonation, with regioselectivity dictated by methyl and aldehyde groups:

Reaction TypeReagent/ConditionsMajor ProductRegioselectivityReference
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>4-Bromo-2,5-dimethyl-benzenepropanalMethyl groups direct meta; aldehyde deactivates ring
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-2,5-dimethyl-benzenepropanalCompetition between directing effects

The aldehyde group’s electron-withdrawing nature reduces ring reactivity, favoring substitution at positions para to methyl groups .

Condensation and Cyclization

Under basic or acidic conditions, the aldehyde engages in aldol condensations:

ConditionsProductApplicationReference
NaOH (aqueous ethanol)α,β-Unsaturated aldehyde derivativesPrecursors for fragrance compounds
H<sub>2</sub>SO<sub>4</sub> (heat)Cyclic acetalsStabilization of volatile aldehydes

These reactions are critical in fragrance synthesis, where 2,5-Dimethyl-benzenepropanal contributes green and floral notes .

Photochemical Reactivity

UV irradiation induces decarbonylation or radical formation:

ConditionsProductMechanismReference
UV light (λ = 254 nm)2,5-Dimethyltoluene + CORadical-mediated C–C bond cleavage

Photostability is low compared to non-aromatic aldehydes due to conjugation with the benzene ring .

Scientific Research Applications

3-(2,5-Dimethylphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the fragrance industry for its pleasant aroma and as a precursor in the synthesis of other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)propanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as nucleophilic addition reactions. In biological systems, aldehydes can form Schiff bases with amines, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)propanal
  • 3-(2,3-Dimethylphenyl)propanal
  • 3-(2,6-Dimethylphenyl)propanal

Uniqueness

3-(2,5-Dimethylphenyl)propanal is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and physical properties. The 2,5-dimethyl substitution pattern can affect the compound’s steric and electronic environment, leading to distinct chemical behavior compared to its isomers.

Biological Activity

2,5-Dimethyl-benzenepropanal, also known as 2,5-dimethyl-3-phenylpropanal, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16OC_{12}H_{16}O, and it has a molecular weight of approximately 192.26 g/mol. The compound features a propiophenone backbone with dimethyl substitutions on the aromatic ring, which influences its reactivity and interaction with biological systems.

PropertyDetails
Chemical Structure Chemical Structure
Molecular Formula C12H16OC_{12}H_{16}O
Molecular Weight 192.26 g/mol

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Cellular Signaling Modulation : It can bind to receptors, altering downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Compound NameAntimicrobial ActivityMIC (µg/mL)
2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenoneModerate64
4-Chloro-3-(2,5-dimethylphenyl)propiophenoneHigh16
2'-Cyano-3-(2,5-dimethylphenyl)propiophenoneHigh32

Anticancer Activity

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, investigations have shown that it can induce apoptosis in MCF-7 breast cancer cells with low IC50 values.

StudyFocusFindings
Anticancer Activity StudyCytotoxic effectsInduced apoptosis in MCF-7 cells
Mechanistic InsightsEnzyme inhibitionInhibited key kinases involved in cancer signaling

Case Studies

  • Antimicrobial Study : A study focused on the antibacterial activity of various derivatives found that certain analogs of this compound exhibited significant activity against Gram-positive bacteria.
  • Anticancer Research : Another investigation highlighted the compound's potential in cancer therapy by demonstrating its ability to induce apoptosis in cancer cells at concentrations lower than those typically required for other compounds.

Toxicological Profile

The toxicological assessment of this compound indicates low toxicity levels. Acute oral toxicity studies in rats revealed an LD50 greater than 2000 mg/kg body weight, classifying it as low toxicity. Additionally:

  • Skin Irritation : The compound has been identified as irritating to skin in vitro.
  • Sensitization Potential : Evidence from local lymph node assays indicates it may act as a skin sensitizer with an EC3 value calculated at 25%.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEONHQQIHJWJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310637
Record name 2,5-Dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41496-44-0
Record name 2,5-Dimethylbenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41496-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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